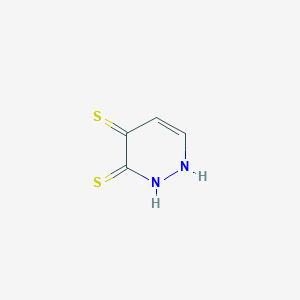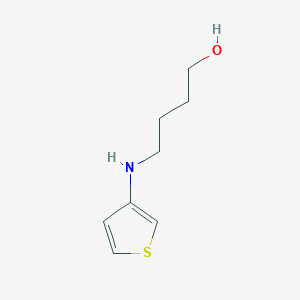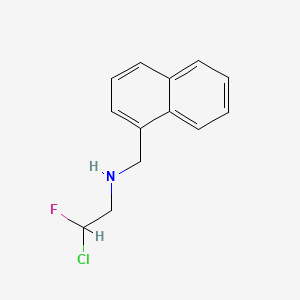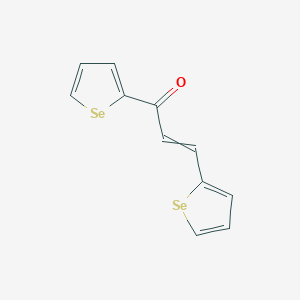
2-Propen-1-one, 1,3-diselenophene-2-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 1,3-diselenophene-2-yl- is an organic compound that belongs to the class of chalcones. Chalcones are known for their α, β-unsaturated carbonyl system, which is a key structural feature that imparts various biological activities. This compound is characterized by the presence of two selenophene rings attached to the propenone moiety, making it a unique derivative of chalcones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1,3-diselenophene-2-yl- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing an aromatic aldehyde with a ketone in the presence of a base. For this compound, the reaction involves the use of selenophene-2-carbaldehyde and acetophenone as starting materials. The reaction is usually performed in an ethanolic solution with sodium hydroxide as the base, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of 2-Propen-1-one, 1,3-diselenophene-2-yl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions
2-Propen-1-one, 1,3-diselenophene-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The selenophene rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include epoxides, saturated ketones, alcohols, and various substituted derivatives of the original compound.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
作用機序
The biological activities of 2-Propen-1-one, 1,3-diselenophene-2-yl- are primarily attributed to its α, β-unsaturated carbonyl system. This system can interact with various biological targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in inflammation and cancer progression .
類似化合物との比較
Similar Compounds
1,3-Diphenyl-2-propen-1-one: A well-known chalcone with similar structural features but without the selenophene rings.
1,3-Dithienyl-2-propen-1-one: Another chalcone derivative with thiophene rings instead of selenophene rings.
1,3-Difuryl-2-propen-1-one: A chalcone derivative with furan rings.
Uniqueness
2-Propen-1-one, 1,3-diselenophene-2-yl- is unique due to the presence of selenophene rings, which impart distinct electronic and steric properties. These properties enhance its reactivity and biological activities compared to other chalcone derivatives.
特性
CAS番号 |
3988-82-7 |
|---|---|
分子式 |
C11H8OSe2 |
分子量 |
314.1 g/mol |
IUPAC名 |
1,3-di(selenophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H8OSe2/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H |
InChIキー |
CBKLRGOEUBSIOC-UHFFFAOYSA-N |
正規SMILES |
C1=C[Se]C(=C1)C=CC(=O)C2=CC=C[Se]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


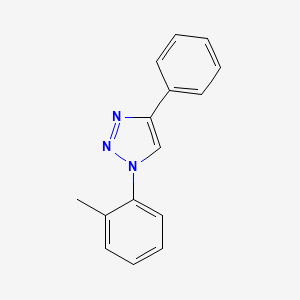
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
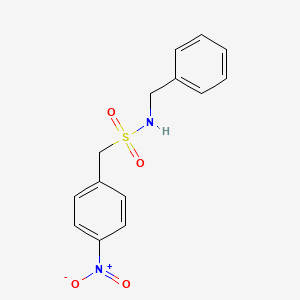
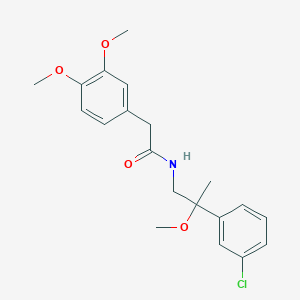
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
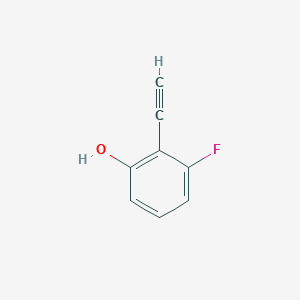
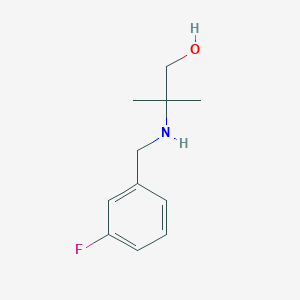
![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
